A Comprehensive Technical Guide to the Physical Properties of [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
A Comprehensive Technical Guide to the Physical Properties of [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is an organosulfur compound of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: the reactive methanesulfonyl chloride moiety and the trifluoromethyl-substituted phenyl ring. The sulfonyl chloride group serves as a versatile handle for introducing the corresponding sulfonate ester or sulfonamide through reactions with nucleophiles like alcohols and amines, respectively[1]. The trifluoromethyl group is a crucial substituent in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates[2].
This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering field-proven insights into its handling, reactivity, and the experimental determination of its key characteristics. Understanding these properties is paramount for its effective and safe utilization in research and development.
Chemical Identity and Structure
A precise understanding of the compound's identity is the foundation of all scientific work.
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IUPAC Name: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride[3][4]
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Synonyms: 4-(Trifluoromethyl)benzylsulfonyl chloride, 4-(Trifluoromethyl)-α-toluenesulfonyl chloride[4][5][7]
Caption: Chemical Structure of the Compound.
Core Physicochemical Properties
The physical properties dictate the compound's behavior in various environments and are crucial for designing experiments, purification procedures, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClF₃O₂S | [3][4][6] |
| Molecular Weight | 258.64 g/mol | [4][6] |
| Appearance | White solid | [8][9] |
| Melting Point | 104 - 106 °C | [3][9] |
| Boiling Point | Not available (decomposes) | [9] |
| Purity | Typically ≥95% | [4][6] |
Stability and Reactivity Profile
Expertise & Experience Insight: Sulfonyl chlorides as a class are inherently reactive, and this compound is no exception. Its reactivity is dominated by the electrophilic sulfur atom, making it highly susceptible to nucleophilic attack.
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Moisture Sensitivity: The compound reacts violently with water.[8][10] This is a critical handling parameter. The reaction, hydrolysis, liberates toxic hydrogen chloride gas and the corresponding sulfonic acid, rendering the compound inactive for its intended purpose.[8][10] Storage must be under anhydrous conditions, often under an inert atmosphere like argon or nitrogen.[8]
Caption: Hydrolysis of the sulfonyl chloride.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and alcohols.[1][9][10] These materials can either catalyze decomposition or react vigorously.
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Thermal Stability: The compound is stable under recommended storage temperatures (e.g., 2-8°C).[11] At elevated temperatures, it may undergo thermal decomposition, generating hazardous gases including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[9][10]
Experimental Protocol: Melting Point Determination
Trustworthiness through Self-Validation: Accurate melting point determination is not just a measure of a physical constant but also a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.
Causality Behind Experimental Choices: The capillary method using a digital melting point apparatus is chosen for its precision, small sample requirement, and safety (contained heating).
Step-by-Step Methodology:
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Sample Preparation:
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Ensure the white solid is completely dry by storing it in a desiccator over a suitable drying agent.
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Finely crush a small amount of the solid into a powder using a clean spatula on a watch glass. This ensures uniform packing and heat transfer.
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-
Capillary Loading:
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Tap the open end of a capillary tube into the powder. A sample height of 2-3 mm is optimal.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom. A densely packed sample prevents sagging and ensures an accurate reading.
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-
Apparatus Setup:
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Insert the loaded capillary into the heating block of the melting point apparatus.
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Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~104 °C).
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-
Measurement:
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Once the temperature is ~15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate determination.
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Record the temperature at which the first drop of liquid appears (onset of melting).
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Record the temperature at which the last crystal melts (completion of melting). The range between these two points is the melting range.
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-
Validation:
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Perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow margin (e.g., ±0.5 °C).
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Caption: Workflow for Melting Point Determination.
Safety and Handling: A Mandate for Researchers
Given its reactivity, a rigorous approach to safety is non-negotiable.
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GHS Hazard Statements: The compound is classified as causing severe skin burns and eye damage (H314).[9][11] It is also harmful if swallowed (H302) and reacts violently with water, liberating toxic gas (R14, R29).[8][11]
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Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[9][11]
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Handling:
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First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][9]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][9]
-
In all cases of exposure, seek immediate medical attention.[8][9][11]
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Conclusion
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is a potent reagent whose physical and chemical properties are intrinsically linked to its function. Its solid form and defined melting point are advantageous for handling and purity assessment, while its high reactivity demands rigorous adherence to safety and anhydrous handling protocols. A thorough understanding of the data and procedures outlined in this guide will enable researchers to leverage this valuable building block effectively and safely in their synthetic endeavors.
References
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Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. Cole-Parmer. [Link]
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[4-(trifluoromethyl)phenyl]methanesulfonyl Chloride. Suzhou Aobai Pharmaceutical. [Link]
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SAFETY DATA SHEET - [4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL CHLORIDE. Georganics. [Link]
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(4-Trifluoromethylphenyl)methanesulfonyl chloride (CAS 163295-75-8) Properties. Chemcasts. [Link]
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Safety Data Sheet - (4-(Trifluoromethyl)phenyl)methanesulfonyl chloride. Angene Chemical. [Link]
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(4-Trifluoromethylphenyl)methanesulfonyl chloride Properties vs Pressure. Chemcasts. [Link]
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Trifluoromethanesulfonyl chloride. PubChem, NIH. [Link]
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[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride, ≥95%, Thermo Scientific. Fisher Scientific. [Link]
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[4-(trifluoromethyl)phenyl]methanesulfonyl chloride (C8H6ClF3O2S). PubChemLite. [Link]
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Methanesulfonyl chloride. Wikipedia. [Link]
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(4-FLUORO-PHENYL)-METHANESULFONYL CHLORIDE. InfochemsDB. [Link]
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